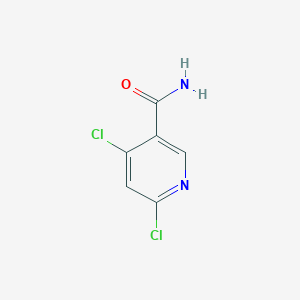

4,6-Dichloronicotinamide

Description

Overview of Halogenated Nicotinamide (B372718) Scaffolds in Medicinal Chemistry and Agrochemical Research

Halogenated nicotinamide scaffolds are a class of chemical structures that have garnered significant attention in the fields of medicinal chemistry and agrochemical research. These compounds are derivatives of nicotinamide (a form of vitamin B3) and are characterized by the presence of one or more halogen atoms—such as chlorine, fluorine, or bromine—attached to the pyridine (B92270) ring. The introduction of these halogens can profoundly influence the molecule's physical, chemical, and biological properties.

In medicinal chemistry, the strategic placement of halogens on the nicotinamide framework is a common tactic in drug design. Halogen atoms can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution throughout the body. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a drug candidate to its target protein. This has led to the development of halogenated nicotinamide derivatives with a wide range of therapeutic potentials, including anticancer and antimicrobial activities. For example, the introduction of chlorine atoms into certain positions of a molecule has been shown to be vital for its biological activity. rsc.org

In the realm of agrochemical research, halogenated nicotinamides are explored for their potential as herbicides, insecticides, and fungicides. smolecule.com The presence and position of halogens can influence the compound's spectrum of activity, environmental persistence, and selectivity towards target pests. Research has led to the development of novel neonicotinoids, a class of insecticides, by modifying the halogenated aromatic heterocyclic ring, which was previously considered essential for their activity. nih.gov The continuous need for new crop protection solutions drives the investigation of novel chemical scaffolds, including halogenated nicotinamides, to combat resistance in plant-pathogenic fungi. nih.gov

Significance of 4,6-Dichloronicotinamide as a Versatile Synthetic Intermediate and Bioactive Moiety Precursor

This compound stands out as a particularly valuable building block in organic synthesis. ambeed.com Its dichlorinated pyridine ring offers multiple reactive sites that can be selectively functionalized to create a diverse array of more complex molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity makes it a key intermediate in the synthesis of numerous compounds with potential biological activity.

The versatility of this compound is evident in its use as a precursor for synthesizing compounds with applications in both pharmaceuticals and agrochemicals. clearsynth.comchemdad.com For instance, it can be used to create derivatives that are investigated for their therapeutic effects in areas like cancer research. In agrochemical development, it serves as a starting material for new insecticides and herbicides. smolecule.com The ability to selectively modify the structure of this compound allows chemists to fine-tune the properties of the final products, optimizing them for specific biological targets.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 70593-57-6 |

| Molecular Formula | C6H4Cl2N2O |

| Molecular Weight | 191.01 g/mol |

| IUPAC Name | 4,6-dichloropyridine-3-carboxamide |

| Appearance | White crystals |

| Melting Point | 153-155ºC |

| Boiling Point | 302.9ºC at 760 mmHg |

Table compiled from sources. nih.govsincerechemical.com

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is multifaceted, focusing on several key areas. A primary objective is the development of new, efficient, and selective synthetic methodologies to manipulate its structure. This includes exploring novel catalytic systems, such as palladium-based catalysts, for cross-coupling reactions that allow for the precise introduction of new substituents onto the pyridine ring. acs.orgnih.gov These advancements are crucial for creating libraries of novel compounds for biological screening.

Another significant area of research is the exploration of the biological activities of derivatives synthesized from this compound. Researchers are actively investigating the potential of these compounds as inhibitors of specific enzymes or as modulators of biological pathways implicated in various diseases. This involves structure-activity relationship (SAR) studies, where the biological effects of a series of related compounds are compared to understand how specific structural features contribute to their activity.

Furthermore, there is a growing interest in the application of this compound derivatives in materials science. The unique electronic properties of the dichlorinated pyridine ring can be harnessed to create novel organic materials with interesting optical or electronic properties. This research is still in its early stages but holds promise for the development of new functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVYHPUXNYVYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344873 | |

| Record name | 4,6-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70593-57-6 | |

| Record name | 4,6-Dichloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloronicotinamide

Historical Context of Nicotinamide (B372718) Synthesis Approaches Relevant to Dichlorinated Derivatives

The journey to producing specific dichlorinated nicotinamides is rooted in the broader history of pyridine (B92270) and nicotinamide synthesis. Early methods for creating the parent nicotinamide molecule were often direct but harsh. For instance, historical industrial processes included treating esters of nicotinic acid with ammonia (B1221849), a method that suffered from long reaction times and low yields, or reacting molten nicotinic acid with ammonia at high temperatures (around 230°C), which often led to decomposition. google.com A notable advancement was the reaction of nicotinic acid with urea, which provided a more efficient route to the amide. google.com

The synthesis of pyridine rings themselves evolved from early discoveries, like Anderson's isolation of pyridine from heated animal bones in 1849 and Ramsay's synthesis from acetylene (B1199291) and hydrogen cyanide in 1876, to more systematic methods. wikipedia.org The Hantzsch pyridine synthesis (1881) and the Chichibabin reaction (1924) became foundational for constructing the pyridine core from simpler acyclic precursors like aldehydes, ketones, and ammonia. wikipedia.orgbaranlab.orgijnrd.org

Creating chlorinated derivatives required the development of techniques to functionalize these pre-formed rings. Early chlorination strategies could be non-selective, yielding mixtures of isomers that were difficult to separate. The preparation of specific isomers like 4,6-Dichloronicotinamide necessitated the development of more controlled synthetic routes, moving beyond simple ring formation to the precise installation of functional groups. This involves either building the ring with the chlorine atoms already in place or, more commonly, selectively chlorinating a suitable nicotinic acid or nicotinamide precursor. An example of a related transformation reported in Organic Syntheses involves a two-step process to prepare 2-chloronicotinonitrile from nicotinamide via an N-oxide intermediate, showcasing the multi-step strategies required for specific halogenation patterns. wikipedia.org

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers more direct and higher-yielding pathways to this compound, primarily by employing potent chlorinating agents on highly functionalized precursors.

Synthesis from 4,6-Dihydroxynicotinic Acid Precursors

A key contemporary method for the preparation of this compound involves the direct chlorination of 4,6-dihydroxynicotinic acid. This precursor provides the correct pyridine-3-carboxamide (B1143946) backbone, and the hydroxyl groups at the 4- and 6-positions are readily substituted with chlorine atoms using a strong chlorinating/dehydrating agent.

A documented procedure involves heating a suspension of 4,6-dihydroxynicotinic acid in a reagent such as phosphoryl trichloride (B1173362) (POCl₃). The reaction converts the hydroxyl groups into chlorides and simultaneously converts the carboxylic acid at the 3-position into an amide upon workup with an ammonia source. A specific patent describes stirring a suspension of 4,6-dihydroxynicotinic acid in phosphoryl trichloride at 100°C for several hours. After cooling, the reaction mixture is carefully poured into a cold ammonium (B1175870) hydroxide (B78521) solution to neutralize the excess reagent and form the primary amide, causing the desired this compound product to precipitate from the basic solution.

Interactive Table 1: Synthesis of this compound from 4,6-Dihydroxynicotinic Acid

| Step | Precursor | Reagent(s) | Key Transformation | Workup Step | Final Product | Reference |

|---|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxynicotinic Acid | Phosphoryl Trichloride (POCl₃) | Chlorination of hydroxyl groups | Quenching with Ammonium Hydroxide (NH₄OH) | This compound | google.com |

Optimization of Reaction Conditions and Yields in this compound Production

The production of dichlorinated pyridines often faces the challenge of regioselectivity—controlling which position on the ring reacts. numberanalytics.comnumberanalytics.com In this compound, the two chlorine atoms are in chemically distinct environments, with the C4 position generally being more reactive to nucleophilic substitution than the C6 position. This inherent difference in reactivity is a key consideration for both its synthesis and its use as an intermediate.

While specific optimization studies for the synthesis of this compound are not extensively published, valuable insights can be drawn from studies on the closely related isomer, 2,6-dichloronicotinamide (B1632291). Research on regioselective Suzuki couplings of 2,6-dichloronicotinamide has shown that the reaction's outcome can be precisely controlled by modifying reaction conditions. acs.orgnih.gov These principles are directly applicable to the chemistry of this compound.

Key factors influencing selectivity include:

Catalyst and Ligand Choice : In palladium-catalyzed cross-coupling reactions, the catalyst system is crucial. For example, the use of an air-stable PXPd2 catalyst system was found to dramatically favor reaction at the C2 position of 2,6-dichloronicotinamide by coordinating to the amide group. acs.orgnih.gov

Directing Group Effects : The amide group (-CONH₂) at the 3-position can act as a directing group, coordinating with the metal catalyst to steer the reaction to an adjacent position. The strength of this coordination can be tuned by modifying the amide itself (e.g., changing to a more strongly coordinating group). nih.gov

Steric and Electronic Factors : The steric bulk of substituents near a reaction site can block or hinder attack. In studies of 3-substituted-2,6-dichloropyridines, bulky groups at the 3-position were found to direct reactions toward the more distant 6-position. gu.se

Solvent and Base : The choice of solvent and base can alter the reaction pathway and the stability of intermediates, thereby influencing which regioisomer is formed preferentially. acs.org

Interactive Table 2: Factors for Optimizing Regioselectivity in Dichloronicotinamide Reactions (Inferred from Analogs)

| Factor | Influence on Regioselectivity | Example from Related Systems | Reference |

|---|---|---|---|

| Catalyst System | Can favor one position over another through coordination. | PXPd2 catalyst directs arylation to the C2 position in 2,6-dichloronicotinamide. | acs.orgnih.gov |

| Directing Groups | Amide or ester groups can chelate the catalyst, directing the reaction to an adjacent site. | Amide group at C3 directs Suzuki coupling to the C2-Cl bond. | nih.gov |

| Steric Hindrance | Bulky substituents can block access to nearby positions, favoring reaction at a less hindered site. | Bulky 3-substituents on 2,6-dichloropyridines favor reaction at the C6 position. | gu.se |

| Solvent/Base | Can affect catalyst activity and substrate conformation. | Using K₂CO₃ as the base in methanol (B129727) provided the best results in a Suzuki coupling. | acs.org |

Advancements in Sustainable Synthesis of this compound

The principles of green chemistry aim to make chemical manufacturing more environmentally benign by reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govrsc.orgnih.gov While specific green protocols for this compound are still emerging, advancements in related areas suggest several promising avenues for future development.

One major goal is the replacement of harsh, stoichiometric reagents like phosphoryl trichloride. Future research may focus on catalytic methods for chlorination that reduce waste and improve safety. Furthermore, the industrial synthesis of the parent nicotinamide has already seen significant green innovation. The hydrolysis of nicotinonitrile is now performed using a nitrile hydratase enzyme, which avoids the formation of unwanted byproducts and proceeds under mild conditions. wikipedia.org

Another area of advancement is the use of biocatalysis for creating complex molecules from halogenated precursors. acs.org Enzymes are capable of operating with high chemo-, regio-, and enantioselectivity, often under mild, aqueous conditions. For instance, ketoreductase (KRED) enzymes have been successfully used in patented processes to reduce ketones bearing chloro- and fluoro-substituted aromatic rings, demonstrating that biocatalysts can be effective even with halogenated substrates. mdpi.com Similarly, the use of transaminases and other enzyme classes for modifying halogenated heterocycles is an active area of research. nih.gov Such enzymatic methods could be applied to transform this compound into valuable, enantiomerically pure derivatives in a sustainable manner. chemrxiv.org

Derivatization Strategies and Synthetic Transformations Involving 4,6 Dichloronicotinamide

Regioselective Functionalization of 4,6-Dichloronicotinamide

The two chlorine atoms at the C4 and C6 positions of the pyridine (B92270) ring exhibit different reactivity profiles, which can be exploited to achieve regioselective functionalization. The choice of reaction conditions, catalysts, and reagents determines which position is preferentially modified.

Palladium-Catalyzed Cross-Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nobelprize.org In the context of dihalogenated heteroarenes like this compound, achieving site selectivity is a key synthetic challenge. nih.gov Generally, halides positioned adjacent to the ring nitrogen (α-halides) are more reactive in these couplings. nih.gov However, this inherent reactivity can be overridden through the strategic selection of ligands and catalyst systems, allowing for controlled functionalization at either the C4 or C6 position. nih.govnih.gov

Mechanistic Insights into Regioselectivity in Suzuki Coupling of this compound

The mechanism of the Suzuki coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The regioselectivity of the initial reaction is determined by the oxidative addition step, where the palladium(0) catalyst inserts into one of the carbon-chlorine bonds. libretexts.orguwindsor.ca

Several factors influence which C-Cl bond is more susceptible to oxidative addition:

Electronic Effects : The pyridine nitrogen and the carboxamide group are both electron-withdrawing, making the entire ring electron-deficient. The C6 position is alpha to the ring nitrogen, which typically enhances its reactivity toward oxidative addition. nih.govnih.gov

Steric Effects : The steric environment around each chlorine atom can influence the approach of the bulky palladium catalyst.

Ligand-Control : The electronic and steric properties of the ligands coordinated to the palladium center can dictate the site of oxidative addition, sometimes reversing the inherent electronic preference of the substrate. nih.gov For instance, very bulky ligands can favor reaction at a less sterically hindered position.

Chelation Assistance : In related isomers like 2,6-dichloronicotinamide (B1632291), the amide group has been shown to direct the palladium catalyst to the adjacent C2 position through a chelation effect, enhancing regioselectivity. acs.orgnih.gov A similar, albeit weaker, interaction might influence the reactivity of the C4 position in this compound.

The catalytic cycle begins with the oxidative addition of the Pd(0) complex to a C-Cl bond, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step. uwindsor.ca Following this, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium center. nobelprize.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.org

Impact of Ligand and Catalyst Systems on Regioselectivity and Efficiency in this compound Functionalization

The choice of the palladium catalyst and its associated ligands is critical for controlling both the efficiency and regioselectivity of cross-coupling reactions. rsc.orgrsc.org Different ligand systems can lead to preferential substitution at either the C4 or C6 position.

For instance, studies on the closely related 2,4-dichloropyridines have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity, a position that is typically less reactive than the C2 position adjacent to the nitrogen. nih.gov Conversely, traditional phosphine (B1218219) ligands often favor coupling at the position alpha to the ring nitrogen. researchgate.net In the case of 2,6-dichloronicotinamide, the air-stable palladium catalyst PXPd2 was found to provide excellent regioselectivity for the C2 position and rapid reaction times when used with potassium carbonate as the base in methanol (B129727). acs.orgnih.gov This selectivity was attributed to a chelation effect involving the amide group. acs.orgnih.gov

The following table summarizes how different catalyst systems can influence the outcome of Suzuki couplings on dichloropyridine systems, illustrating the principles applicable to this compound.

| Catalyst System | Ligand Type | Typical Selectivity | Rationale |

| Pd(PPh₃)₄ | Triphenylphosphine | Favors position alpha to Nitrogen (C6) | Dominated by electronic effects of the heterocycle. researchgate.net |

| Pd/IPr | N-Heterocyclic Carbene (Bulky) | Can favor C4 position | Steric hindrance of the ligand can override electronic preference and direct coupling to the less hindered C4 site. nih.gov |

| PXPd2 | Phosphine | High selectivity for position ortho to amide | Chelation control where the amide directs the catalyst. acs.orgnih.gov |

| Ligand-Free (Jeffery conditions) | None | Can enhance C4-selectivity | The mechanism under ligand-free conditions can differ, sometimes leading to unexpected selectivity enhancements. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridine Core of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. wikipedia.org The this compound substrate is well-suited for this reaction due to the presence of three electron-withdrawing features: the two chlorine atoms and the pyridine ring nitrogen, further activated by the carboxamide group at C3. masterorganicchemistry.compressbooks.pub

The SNAr mechanism proceeds via two steps:

Addition : A nucleophile attacks one of the carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, particularly the ring nitrogen. pressbooks.pub

Elimination : The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.com In this compound, both the C4 (ortho) and C6 (para) positions relative to the activating carboxamide group are susceptible to attack. The relative reactivity depends on the nucleophile and reaction conditions, allowing for potential regioselective substitution with nucleophiles such as amines, alkoxides, and thiolates.

Amidation and Esterification Reactions Involving the Carboxamide Functionality of this compound

While the carboxamide group (-CONH₂) is generally stable, it can undergo chemical transformations. lookchemmall.comnih.gov Rather than further amidation, the primary reactions involving this functionality are hydrolysis to a carboxylic acid or dehydration to a nitrile.

Hydrolysis and Subsequent Esterification : The carboxamide can be hydrolyzed to the corresponding 4,6-dichloronicotinic acid under acidic or basic conditions. This carboxylic acid can then be readily converted to an ester through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by using alkylating agents after converting the acid to a carboxylate salt. gcms.czresearchgate.net

Dehydration to Nitrile : The carboxamide group can be dehydrated to form a nitrile (-C≡N) using various dehydrating agents. This transformation is significant as it converts the amide into another versatile functional group. For example, the related compound 4,6-dichloronicotinonitrile (B575181) serves as a precursor in the synthesis of various heterocyclic frameworks. smolecule.com

Synthesis of Fused and Complex Heterocyclic Systems from this compound Precursors

The presence of two reactive chlorine atoms makes this compound an excellent starting material for the synthesis of fused heterocyclic compounds. sioc-journal.cnuou.ac.in These reactions typically involve a sequence of a nucleophilic substitution followed by an intramolecular cyclization.

A common strategy involves reacting this compound with a binucleophile (a molecule with two nucleophilic centers). For example:

Reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazolo[3,4-b]pyridine systems.

Condensation with aminophenols or aminothiols can yield fused oxazine (B8389632) or thiazine (B8601807) rings.

The Friedländer condensation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be adapted. smolecule.com For instance, after converting the carboxamide to a different functional group, cyclization reactions can lead to the formation of naphthyridine derivatives, which are scaffolds with known biological activity. smolecule.com

These synthetic routes leverage the stepwise reactivity of the chlorine atoms, where one is displaced in an intermolecular reaction and the second is displaced in a subsequent intramolecular cyclization, providing a powerful method for building molecular complexity. beilstein-journals.orgclockss.org

Advanced Derivatization for Analytical Enhancement and Structural Elucidation of this compound and its Analogs

Advanced derivatization techniques are pivotal in overcoming challenges associated with the analysis of this compound and its analogs. These strategies chemically modify the target molecule to improve its properties for separation and detection by instrumental methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comhta-it.com Furthermore, derivatization can yield valuable structural information through mass spectrometry (MS) by influencing fragmentation patterns. jfda-online.com

The primary goals of derivatizing this compound and related compounds include:

Enhancing Volatility for GC Analysis: The inherent polarity of the amide group in this compound can lead to poor chromatographic peak shape and thermal instability in a GC system. Derivatization of the amide's active hydrogens can increase the molecule's volatility and thermal stability. jfda-online.comgoogle.com

Improving Chromatographic Separation: Chemical modification can alter the polarity of the analyte, which can be leveraged to improve its retention and resolution in both normal-phase and reverse-phase HPLC. hta-it.com

Increasing Detection Sensitivity: For HPLC with UV detection, derivatization can introduce a chromophore that absorbs strongly at a specific wavelength, thereby enhancing the detector's response. acs.orghelixchrom.com Similarly, for GC-MS, certain derivatives can improve ionization efficiency. jfda-online.com

Facilitating Structural Elucidation: The fragmentation of a derivatized molecule in a mass spectrometer can provide key structural insights that may not be apparent from the fragmentation of the underivatized molecule. jfda-online.comnih.gov

Common derivatization strategies applicable to the functional groups in this compound—specifically the amide group—include silylation and acylation.

Silylation

Silylation involves the replacement of active hydrogen atoms in the amide group with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. This is a widely used technique to increase the volatility of polar compounds for GC analysis. jfda-online.comgoogle.com

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net These reagents are highly reactive and can derivatize the amide protons of this compound. The reaction is often carried out in the presence of a catalyst and a non-protic solvent like pyridine. chemscene.com

Reaction and Expected Product: The silylation of this compound would likely result in the formation of mono- and di-silylated derivatives at the amide nitrogen.

Analytical Enhancement: The resulting silyl (B83357) derivatives are significantly more volatile and less polar than the parent compound, making them amenable to GC-MS analysis with improved peak shapes and reduced thermal degradation. For example, the derivatization of amino acids with MTBSTFA has been shown to produce stable derivatives with characteristic mass spectra, a principle that extends to other amide-containing compounds. google.com

Table 1: Potential Silylation Derivatives of this compound for GC-MS Analysis

| Derivative Name | Derivatizing Reagent | Expected Change in Molecular Weight | Potential Analytical Advantage |

| N-(trimethylsilyl)-4,6-dichloronicotinamide | BSTFA or MSTFA | + 72 Da | Increased volatility, improved GC peak shape |

| N,N-bis(trimethylsilyl)-4,6-dichloronicotinamide | BSTFA or MSTFA | + 144 Da | Maximized volatility and thermal stability |

Acylation

Acylation introduces an acyl group into the molecule, typically at the amide nitrogen. This can be used to enhance detectability in HPLC-UV or to alter fragmentation in MS.

Reagents: Acylating agents such as benzoyl chloride can be used. researchgate.net The reaction is typically performed in a basic medium to neutralize the HCl byproduct.

Analytical Enhancement: The introduction of a benzoyl group, which is a strong chromophore, would significantly enhance the UV absorbance of the this compound derivative, thereby lowering the limit of detection in HPLC-UV analysis. researchgate.net

Structural Elucidation through Mass Spectrometry

Mass spectrometry of derivatized this compound can provide clear structural information. The choice of derivatizing agent can direct the fragmentation pathways to yield specific, informative ions.

GC-MS of Silylated Derivatives: The mass spectrum of a TMS derivative of this compound would be expected to show a prominent molecular ion peak, which is crucial for confirming the molecular weight of the derivative. The fragmentation would likely involve the loss of a methyl group (M-15) from the silicon atom, a characteristic fragmentation of TMS derivatives.

LC-MS of Acylated Derivatives: In LC-MS, derivatization with reagents like picolinic acid has been successfully used for the analysis of other pyridine-containing compounds. mdpi.com This strategy introduces a pyridinyl group, which has a high proton affinity, leading to enhanced signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS). The fragmentation of such a derivative of this compound would be expected to produce characteristic product ions related to the picolinyl moiety, aiding in structural confirmation.

Table 2: Illustrative Mass Spectral Data for Derivatized Analogs

| Analyte Class | Derivatization Reagent | Analytical Technique | Key Observation for Structural Elucidation | Reference |

| Nicotinamides | - | MS | Deprotonated [M-H]⁻ ions are often the most intensive, confirming molecular weight. | acs.org |

| Steroids (with hydroxyl groups) | Picolinic Acid | LC-ESI-MS/MS | Formation of picolinoyl esters enhances ionization and provides characteristic fragmentation. | mdpi.com |

| Amino Acids | MTBSTFA | GC-MS | Derivatives produce characteristic fragments, allowing for easy identification by MS. | google.com |

While specific derivatization studies on this compound are not extensively documented in publicly available literature, the principles of derivatization applied to analogous structures like other nicotinamides, pyridine carboxylic acids, and compounds with amide functionalities provide a strong basis for developing effective analytical methods. helixchrom.commdpi.comacs.org The synthesis and subsequent spectroscopic analysis of various substituted nicotinamides have consistently relied on techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structures of the resulting derivatives. nih.govdergipark.org.tr These studies underscore the importance of these analytical techniques in conjunction with derivatization for the unambiguous structural elucidation of novel nicotinamide (B372718) analogs.

Structure Activity Relationship Sar Studies of 4,6 Dichloronicotinamide Derivatives

Elucidating Key Structural Determinants for Biological Activity in 4,6-Dichloronicotinamide Analogs

The biological activity of this compound analogs is intricately linked to specific structural features. The pyridine (B92270) ring, with its distinct electronic properties, serves as a fundamental scaffold. The positions of the chlorine atoms and the carboxamide group are critical determinants of the molecule's interaction with biological targets.

The chlorine atoms at the 4- and 6-positions significantly influence the molecule's lipophilicity and electronic distribution, which in turn affects its ability to cross biological membranes and bind to target proteins. vulcanchem.com The carboxamide group at the 3-position is a key functional group, often involved in hydrogen bonding interactions with receptor sites. vulcanchem.com

Research into related dichloronicotinamide isomers, such as 2,6-dichloronicotinamide (B1632291), highlights the importance of the specific substitution pattern. smolecule.com Even with the same molecular formula, the arrangement of the chloro substituents can lead to different biological activities, underscoring the regioselectivity of interactions with biological targets.

Impact of Substituent Modifications on the Pharmacological and Agrochemical Profiles of this compound Derivatives

Systematic modifications of the this compound scaffold have been explored to enhance its pharmacological and agrochemical properties. These modifications often target the amide nitrogen or the pyridine ring itself.

Pharmacological Profile:

In the context of drug discovery, derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of enzymes like checkpoint kinase 1 (CHK1), which is a target in cancer therapy. kent.ac.uk SAR studies have shown that substitution at the C-5 position of the pyridine ring can modulate activity. For instance, replacing the ester group at C-5 with aryl or heteroaryl groups can maintain or enhance CHK1 inhibition. kent.ac.ukacs.org The nature of the substituent at the 4-amino position also plays a crucial role, with modifications influencing both potency and selectivity. kent.ac.ukacs.org For example, replacing a piperidine-4-methyl substituent with a morpholin-2-yl-methyl group led to enhanced biochemical inhibition of CHK1. kent.ac.ukacs.org

Interactive Data Table: SAR of this compound Analogs as CHK1 Inhibitors kent.ac.uk

| Compound | C-4 Substituent | C-5 Substituent | CHK1 IC50 (nM) | Cellular Potency (nM) |

| 3 | 4-(piperidine-4-methyl) | H | 21 | 9.6 |

| 7 | N-methyl-piperidin-4-yl | Me | 2.9 | 14 |

| 12 | rac-morpholin-2-yl-methyl | H | 2.2 | 5.0 |

| 19 | rac-morpholin-2-yl-methyl | phenyl | - | - |

| 20 | rac-morpholin-2-yl-methyl | 3-fluorophenyl | - | - |

Agrochemical Profile:

In the agrochemical field, derivatives of nicotinamide (B372718) are explored for their potential as insecticides and herbicides. smolecule.com The presence of chlorine atoms can enhance the efficacy of these compounds. vulcanchem.com Modifications to the amide group or the pyridine ring can influence the compound's spectrum of activity, selectivity, and environmental persistence. For instance, the development of derivatives with low phytotoxicity is a key objective in herbicide research. smolecule.com Studies on related N-(4-phenylthiazol-2-yl) nicotinamide analogs have demonstrated that substituents on the aromatic rings strongly influence their biological activity against plant pathogens like Ralstonia solanacearum. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netanalis.com.my This method is instrumental in predicting the activity of novel derivatives and guiding the design of more potent and selective compounds. mdpi.com

For this compound derivatives, a QSAR model would typically involve the following steps:

Data Set Compilation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for herbicidal activity) is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound in the series. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. analis.com.my

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. analis.com.mymdpi.com

A validated QSAR model can provide valuable insights into the key structural features that govern the activity of this compound derivatives. mdpi.com For example, a model might reveal that increased lipophilicity at a specific position or the presence of a hydrogen bond donor at another is crucial for enhanced activity. This information can then be used to virtually screen and prioritize new candidate compounds for synthesis and testing, thereby accelerating the discovery process. mdpi.com

While specific QSAR studies focused solely on this compound were not found in the search results, the principles of QSAR are widely applied to similar heterocyclic compounds in both pharmaceutical and agrochemical research. nih.govnih.govmalariaworld.org

Biological Activities and Potential Applications of 4,6 Dichloronicotinamide Derivatives

Antimicrobial Efficacy of 4,6-Dichloronicotinamide Analogs

Bacterial wilt, caused by the pathogen Ralstonia solanacearum, is a devastating disease affecting a wide range of crops and leading to significant economic losses. nih.gov The development of effective control agents is a critical area of agricultural research. Analogs of this compound have shown promise in this regard.

Specifically, a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for their efficacy against bacterial diseases. nih.gov Structure-Activity Relationship (SAR) studies indicated that the antibacterial activity against the bacterial wilt pathogen was influenced by the substituents on the phenyl ring. nih.gov Compounds with electron-donating groups attached to the phenyl ring exhibited enhanced antibacterial activity compared to other compounds in the series. nih.gov

One particular analog, N-(4-(4-bromophenyl)thiazol-2-yl)-2,6-dichloronicotinamide (compound 4f in a 2024 study), demonstrated notable activity. nih.gov Another compound from the same study, designated as 4a, was highly effective in inhibiting the bacterial wilt pathogen. nih.gov Molecular docking studies suggested that compounds 4a, 4d, 4e, and 4f had strong binding affinities to potential bacterial targets, with compound 4a exhibiting a binding energy of -8.910 kJ mol−1 and forming four hydrogen bonds with key amino acid residues. nih.gov

In addition to direct antibacterial action, some of these compounds promoted plant health. Compound 4a was observed to enhance the vegetative and reproductive growth of tomato plants, leading to increased seed germination and seedling vigor. nih.gov In plants that were mechanically infected with R. solanacearum, treatment with compound 4a significantly reduced the percentage of infection and the quantity of the pathogen in young tissues. nih.gov

Table 1: Antimicrobial Activity of N-(4-phenylthiazol-2-yl) nicotinamide Derivatives against Ralstonia solanacearum

| Compound | Substituent on Phenyl Ring | Binding Energy (kJ mol−1) | Key Interactions | Reference |

| 4a | Unsubstituted | -8.910 | 4 H-bonds with Cys75 and Ser88 | nih.gov |

| 4d | Bromo | Data not specified | Strong binding affinity | nih.gov |

| 4e | Data not specified | Data not specified | Good inhibitory activity | nih.gov |

| 4f | Bromo | Data not specified | Strong binding affinity | nih.gov |

While the precise mechanisms of action for this compound derivatives against bacteria are still under investigation, several potential pathways have been proposed based on studies of related compounds and the known biology of Ralstonia solanacearum.

One key virulence factor for R. solanacearum is the production of extracellular polysaccharides (EPS), which block water transport in the host plant, leading to wilting. nih.govfrontiersin.org Some antimicrobial compounds inhibit the expression of genes involved in EPS synthesis, such as epsE. nih.govfrontiersin.org Another critical factor for pathogenicity is the Type III Secretion System (T3SS), which injects effector proteins into host cells. frontiersin.org Inhibition of genes associated with the T3SS, like hrpG and popA, can reduce virulence. nih.govfrontiersin.org

Furthermore, biofilm formation is crucial for the colonization and persistence of R. solanacearum. nih.gov Compounds that disrupt biofilm formation can significantly impair the pathogen's ability to cause disease. nih.govfrontiersin.org The mechanism of some antibacterial agents involves the destruction of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com

Molecular docking studies of N-(4-phenylthiazol-2-yl) nicotinamide derivatives suggest that their potent activity is due to strong binding affinities with bacterial proteins, likely interfering with essential functions. nih.gov The amide linkage in these analogs is considered important for their high potency. nih.gov

Activity against Plant Pathogens, with a Focus on Ralstonia solanacearum

Role of this compound Derivatives in Kinase Modulation

Kinases are a class of enzymes that play crucial roles in cell signaling and are often targeted in drug discovery for various diseases, including cancer and inflammatory conditions. nih.govwikipedia.org Derivatives of this compound have been investigated as modulators of specific kinases.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that mediate signaling for numerous cytokines and growth factors. nih.govwikipedia.org Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers. nih.govgoogle.com Consequently, JAK inhibitors have become an important class of therapeutic agents. wikipedia.org

Scaffolds derived from nicotinamide and related heterocyclic structures have been explored for their potential to inhibit JAKs. For instance, 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors. nih.gov Structure-activity relationship studies of these pyrazole (B372694) derivatives revealed that certain substituents on the pyrimidine (B1678525) ring were crucial for potent inhibition of JAK1, JAK2, and JAK3. nih.gov In one study, compound 3f, a 4-amino-(1H)-pyrazole derivative, exhibited IC₅₀ values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov

While direct studies on this compound as a JAK inhibitor are limited in the provided results, the broader exploration of nicotinamide-based structures as kinase inhibitors suggests that this chemical class is a promising starting point for the design of novel JAK modulators. google.comnih.gov The development of pyrimidine-based inhibitors of JAK3 has also been a focus of research. mdpi.com

Table 2: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivative (3f) against JAKs

| Kinase Target | IC₅₀ (nM) | Reference |

| JAK1 | 3.4 | nih.gov |

| JAK2 | 2.2 | nih.gov |

| JAK3 | 3.5 | nih.gov |

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that is a central component of the DNA damage response (DDR) pathway. nih.govwikipedia.org When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair. nih.govmedchemexpress.com Inhibition of CHK1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents.

Analogs of this compound have been identified as potential modulators of CHK1. googleapis.com While specific inhibitory concentrations for this compound derivatives were not detailed in the provided search results, the inclusion of "4-amino-2,6-dichloronicotinamide" in a patent related to kinase inhibitors, including CHK1, suggests its relevance in this area. googleapis.com The development of selective and potent CHK1 inhibitors is an active area of research, with numerous compounds being investigated. medchemexpress.com For example, Prexasertib is a selective CHK1 inhibitor with a Ki of 0.9 nM. medchemexpress.com The exploration of nicotinamide-based scaffolds for CHK1 inhibition indicates the potential for discovering novel therapeutic agents.

Inhibition of Janus Kinases (JAKs) by Derived Scaffolds

Other Emerging Biological Activities and Therapeutic Potential of this compound Derivatives

Beyond their established roles in antimicrobial and kinase modulation, derivatives of this compound and related nicotinamide structures are being investigated for a variety of other biological activities. The versatility of the nicotinamide scaffold allows for the synthesis of diverse chemical libraries with potential applications in several therapeutic areas.

Derivatives of 1,3,4-thiadiazole, which can be synthesized from related starting materials, have shown a wide range of biological activities, including antimicrobial, anti-Alzheimer's, anticancer, and antitubercular properties. chemmethod.com The ability of such heterocyclic compounds to cross cellular membranes and interact with various biological targets makes them attractive for drug development. chemmethod.com

Furthermore, the chemical reactivity of the dichloronicotinamide core, particularly its susceptibility to nucleophilic substitution, allows for the creation of complex molecules. smolecule.com These reactions can be used to synthesize fused heterocyclic systems, such as 1,7-naphthyridines, which have been investigated for their own antimicrobial and anticancer properties. smolecule.com The development of palladium-catalyzed cross-coupling reactions has further expanded the synthetic possibilities, enabling the creation of libraries of heteroatom-linked diarylpyridine compounds for biological screening. researchgate.net These emerging areas of research highlight the broad therapeutic potential of chemical structures derived from or related to this compound.

Computational and Theoretical Investigations of 4,6 Dichloronicotinamide

Molecular Docking Studies of 4,6-Dichloronicotinamide Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This method is crucial in structure-based drug design for screening virtual libraries and understanding potential biological activity. nih.gov While specific docking studies featuring this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential interactions.

Derivatives of this compound could be docked into the active sites of various enzymes or receptors to assess their potential as inhibitors or modulators. For instance, pyridine (B92270) and nicotinamide (B372718) cores are common motifs in inhibitors of enzymes like cyclooxygenases (COX) or various kinases. mdpi.commdpi.com A typical study would involve preparing the three-dimensional structure of the target protein and the ligand, followed by a systematic search of the ligand's conformational space within the protein's binding site. nih.gov The results are then evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. pcbiochemres.com For this compound derivatives, key interactions would be anticipated from the amide group (acting as a hydrogen bond donor and acceptor), the pyridine nitrogen (a hydrogen bond acceptor), and the two chlorine atoms, which can participate in halogen bonding or hydrophobic interactions. mdpi.com

In Silico Analysis of Ligand-Receptor Interactions and Binding Affinities

Following molecular docking, a detailed in silico analysis of the ligand-receptor complex is performed to understand the nature and strength of the binding. nih.gov This analysis identifies the specific amino acid residues that interact with the ligand and characterizes the types of interactions, such as hydrogen bonds, hydrophobic contacts, pi-stacking, and halogen bonds. mdpi.com The binding affinity, calculated by the docking program's scoring function, provides a quantitative estimate of how strongly the ligand binds to the receptor. chemrxiv.org

For this compound, the amide moiety is expected to form crucial hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone, which is a common binding motif for nicotinamide-based molecules. The pyridine ring can engage in pi-pi or cation-pi interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The chlorine atoms at the C4 and C6 positions are significant, as they can form halogen bonds with electron-donating atoms like oxygen or nitrogen in the receptor's active site, or contribute to hydrophobic interactions that stabilize the complex. mdpi.com

The following table illustrates the hypothetical interactions of this compound within a protein active site, based on its structural features.

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction | Significance |

| Amide (-CONH₂) | Asp, Glu, Ser, Thr | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| Pyridine Nitrogen | Lys, Arg, His | Hydrogen Bond / Cation-pi | Provides specificity and additional binding energy. |

| Pyridine Ring | Phe, Tyr, Trp | Pi-Pi Stacking | Stabilizes the orientation of the aromatic system. |

| C4-Chlorine | Gly, Ala, Leu (backbone O) | Halogen Bond / Hydrophobic | Enhances binding affinity and specificity. |

| C6-Chlorine | Val, Ile, Met (backbone O) | Halogen Bond / Hydrophobic | Contributes to overall complex stability. |

Reaction Mechanism Studies of this compound Transformations, with Emphasis on Regioselectivity

Theoretical studies are instrumental in understanding the mechanisms of chemical reactions and predicting their outcomes, particularly regioselectivity. nih.govchemrxiv.org For this compound, a key area of investigation is the differential reactivity of the chlorine atoms at the C4 and C6 positions in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

The regioselectivity of such transformations is governed by a combination of electronic and steric factors. The pyridine nitrogen and the amide group are both electron-withdrawing, activating the ring for nucleophilic attack. Computationally, the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can indicate the most electrophilic sites. In palladium-catalyzed reactions like the Suzuki coupling, the mechanism is more complex. Studies on the related 2,6-dichloronicotinamide (B1632291) have shown that regioselectivity can be controlled by the catalyst's ability to chelate with the amide group, directing the reaction to the adjacent C2 position. researchgate.net For this compound, a similar chelation effect could favor substitution at the C4 position. However, the inherent electronic properties and steric hindrance at each position also play a critical role. The C4 position is ortho to the amide group, while C6 is para. This difference can be exploited to achieve selective functionalization by carefully choosing reaction conditions, such as the catalyst, base, and solvent. researchgate.net

The table below summarizes the factors influencing regioselective transformations.

| Factor | Effect on C4 Position | Effect on C6 Position | Controlling Method |

| Electronic Activation | Activated by pyridine N and amide group. | Strongly activated by pyridine N (para position). | Governed by inherent molecular structure. |

| Steric Hindrance | More hindered due to proximity to the amide group. | Less sterically hindered. | Choice of bulky or small nucleophiles/catalysts. |

| Catalyst Chelation | Potentially favored if catalyst coordinates to the amide N/O. | Less likely to be influenced by amide chelation. | Selection of appropriate palladium catalysts and ligands. researchgate.net |

| Solvent Effects | Reaction rates and selectivity can be tuned by solvent polarity and hydrogen-bonding ability. researchgate.net | Reaction rates and selectivity can be tuned by solvent polarity and hydrogen-bonding ability. researchgate.net | Use of polar aprotic (e.g., DMSO) vs. nonpolar (e.g., Toluene) solvents. |

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, predicting the movement of atoms over time by solving Newton's equations of motion. wikipedia.orgnih.gov This technique allows for the analysis of conformational flexibility, solvent effects, and the stability of ligand-receptor complexes. mdpi.comnih.gov

For an isolated this compound molecule, MD simulations can be used to perform a conformational analysis. A key point of flexibility is the rotation around the C3-C(O) bond, which determines the orientation of the amide group relative to the pyridine ring. The simulation can reveal the energy barriers associated with this rotation and identify the most stable conformations in different solvent environments.

When this compound or its derivatives are docked into a biological target, MD simulations can be run on the entire complex. mdpi.com These simulations assess the stability of the predicted binding pose, revealing whether the ligand remains securely in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov The analysis of the simulation trajectory can provide detailed information on the persistence of key interactions (like hydrogen bonds) over time and calculate a more rigorous binding free energy. mdpi.com

A hypothetical MD simulation setup and its potential findings are outlined in the table below.

| Parameter / Method | Description | Potential Insights for this compound |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). mdpi.com | Accurate representation of bond lengths, angles, and dihedral energies, including the rotational barrier of the amide group. |

| Solvation | The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). | Understanding of how solvent molecules interact with the solute and influence its conformation. |

| Simulation Time | Simulations typically run for nanoseconds (ns) to microseconds (µs) to capture relevant biological motions. wikipedia.org | Assessment of the stability of different conformers and the dynamics of the pyridine ring system. |

| Analysis | Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), hydrogen bond analysis. mdpi.com | Quantifying the stability of a ligand-receptor complex, identifying persistent interactions, and observing conformational changes. |

Analytical Methodologies for 4,6 Dichloronicotinamide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., FT-IR, NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared light by a molecule, which causes its chemical bonds to vibrate. mdpi.com Each type of bond and functional group absorbs light at a characteristic frequency, resulting in a unique spectral fingerprint. universallab.orgupi.edu For 4,6-Dichloronicotinamide, the FT-IR spectrum would be expected to show distinct peaks corresponding to the vibrations of its constituent parts: the pyridine (B92270) ring, the amide group, and the carbon-chlorine bonds. For instance, the C=O stretching of the amide group typically appears as a strong band, while N-H stretching vibrations also produce characteristic signals. uark.edu The C-Cl bond stretches are expected in the lower wavenumber region of the spectrum. smolecule.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3100 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) | Stretching | ~1680 | Strong |

| Aromatic C=C & C=N | Stretching | 1600 - 1400 | Medium |

| Amide (N-H) | Bending | ~1620 | Medium |

| Carbon-Chlorine (C-Cl) | Stretching | 850 - 550 | Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By measuring the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, NMR can reveal the connectivity of atoms and their spatial relationships. nih.govhmdb.ca In the ¹H NMR spectrum of this compound, the two protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling patterns providing definitive proof of their positions relative to the chlorine and amide substituents. uark.edu Similarly, the ¹³C NMR spectrum would show a unique signal for each of the six carbon atoms in the molecule, confirming the carbon skeleton and the positions of the substituents. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound and its derivatives from complex matrices before detection. When coupled with mass spectrometry (MS), these methods offer exceptional sensitivity and selectivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds that are not easily volatilized, including many analogs of this compound. nih.gov The process involves separating compounds in a liquid mobile phase using a stationary phase column, followed by ionization and detection by tandem mass spectrometry. nih.gov

The use of an electrospray ionization (ESI) source is common, as it is suitable for a wide range of biological molecules. nih.gov For quantitative analysis, the tandem mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. sciex.com In MRM, a specific precursor ion (corresponding to the molecule of interest) is selected, fragmented in a collision cell, and a specific product ion is then monitored. This highly specific detection method minimizes matrix interference and allows for accurate quantification even at very low concentrations. nih.govsciex.com The development of an LC-MS/MS method for this compound analogs would involve optimizing the chromatographic separation and identifying unique precursor-to-product ion transitions for each target analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. thermofisher.cn While this compound itself can be analyzed by GC-MS, its metabolites, which often contain polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, are typically not volatile enough for direct analysis. nih.gov

To overcome this, a chemical derivatization step is required. thermofisher.cn This process modifies the polar functional groups to make the metabolites more volatile and thermally stable. A common two-step derivatization protocol involves:

Methoxyimation: This step targets carbonyl groups. thermofisher.cn

Silylation: This step targets polar groups such as –COOH, -OH, -NH, and –SH, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

Once derivatized, the samples are injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in a capillary column and then detected by the mass spectrometer. mdpi.com The resulting mass spectra, characterized by reproducible fragmentation patterns from electron ionization (EI), can be used for confident compound identification by matching against spectral libraries. thermofisher.cn

Table 2: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 262440 |

| Total Peaks | 109 |

| m/z Top Peak | 174 |

| m/z 2nd Highest | 176 |

| m/z 3rd Highest | 190 |

Source: PubChem CID 600044 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound Analogs

Development of Advanced Techniques for Metabolite Profiling of this compound Derivatives

Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov For derivatives of this compound, advanced analytical strategies are employed to gain a comprehensive understanding of their metabolic pathways.

Modern metabolomics combines high-resolution separation techniques with high-sensitivity mass spectrometry. frontlinegenomics.com While targeted analysis focuses on a predefined list of known metabolites, non-targeted and widely-targeted approaches aim to capture a much broader range of compounds. nih.govmetwarebio.com

Non-targeted Metabolomics: This exploratory approach uses high-resolution mass spectrometry (like TOF-MS or Orbitrap-MS) to capture as many metabolic features as possible, providing a global snapshot of the metabolome. mdpi.com It is a powerful tool for discovering novel or unexpected metabolites of this compound.

Widely-Targeted Metabolomics: This strategy combines the high throughput of non-targeted methods with the high sensitivity of targeted methods. metwarebio.com It allows for the detection and quantification of a large number of metabolites with greater accuracy and a wider dynamic range, making it highly suitable for detailed metabolite profiling of this compound derivatives in complex biological systems.

These advanced profiling techniques, coupled with sophisticated data analysis and bioinformatics tools, are essential for constructing a detailed map of the biotransformation of this compound and understanding its mechanism of action at a molecular level. mdpi.com

Future Directions and Research Perspectives on 4,6 Dichloronicotinamide

Crafting Superior Molecules: Design and Synthesis of Next-Generation Analogs

The development of new analogs of 4,6-dichloronicotinamide with improved specificity and efficacy is a primary focus of ongoing research. Scientists are systematically modifying the core structure to enhance its interaction with biological targets. This involves the strategic substitution at various positions of the pyridine (B92270) ring to modulate the molecule's electronic and steric properties.

One key strategy involves the regioselective displacement of the chlorine atoms. For instance, selective nucleophilic aromatic substitution (SNAr) reactions allow for the introduction of diverse functional groups at the 4- and 6-positions. Research has shown that the reaction of methyl 4,6-dichloronicotinate with a range of amines leads to the formation of methyl 4-amino-6-chloronicotinate derivatives. acs.org This selective modification is crucial for developing structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have proven effective in creating carbon-carbon and carbon-nitrogen bonds at specific positions. A notable example is the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids to produce 2-aryl-6-chloronicotinamides. researchgate.netresearchgate.net The choice of catalyst and reaction conditions plays a critical role in determining the regioselectivity of these transformations. researchgate.netresearchgate.net

The table below summarizes some of the synthetic strategies being employed to generate novel this compound analogs.

| Reaction Type | Starting Material | Reagents/Catalysts | Product Type | Key Finding |

| Nucleophilic Aromatic Substitution (SNAr) | Methyl 4,6-dichloronicotinate | Various amines | 4-amino-6-chloronicotinate derivatives | Allows for selective functionalization at the 4-position. acs.org |

| Suzuki Coupling | 2,6-dichloronicotinamide | Aryl boronic acids, PXPd2 catalyst, K₂CO₃ | 2-aryl-6-chloronicotinamides | Achieves regioselectivity at the 2-position through chelation. researchgate.netresearchgate.net |

| Buchwald-Hartwig Coupling | 4-amino-6-chloronicotinate derivatives | 5-aminopyrazine-2-carbonitrile, Pd₂(dba)₃, xantphos, Cs₂CO₃ | 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles | Enables the introduction of complex heterocyclic moieties. acs.org |

Expanding the Therapeutic Landscape: Uncovering New Biological Targets

While initial research has linked this compound derivatives to certain biological activities, a vast landscape of potential therapeutic applications remains unexplored. Future investigations will focus on identifying novel biological targets and expanding the scope of diseases that could be treated with these compounds.

For example, derivatives of this compound have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial component in the cellular response to DNA damage. acs.orgkent.ac.uk This suggests their potential as anticancer agents, particularly in combination with DNA-damaging chemotherapies. acs.org Further screening against a wider panel of kinases and other enzyme families could reveal unexpected activities.

The pyridine-3-carboxamide (B1143946) scaffold, of which this compound is a part, is known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.gov This broad bioactivity profile underscores the potential for discovering new therapeutic uses for its dichlorinated analogs. For instance, recent studies have shown the efficacy of pyridine-3-carboxamide analogs against bacterial wilt in tomatoes, highlighting a potential application in agriculture. nih.gov

Green and Efficient Production: Sustainable Synthetic Routes

The development of sustainable and scalable synthetic routes for this compound is crucial for its potential large-scale application. Green chemistry principles are being integrated into the synthetic design to minimize environmental impact and improve efficiency. numberanalytics.com This includes the use of safer solvents, milder reaction conditions, and catalysts based on earth-abundant metals. huarenscience.com

Key areas of focus in sustainable synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste. huarenscience.com

Catalysis: Employing highly efficient and recyclable catalysts to minimize the use of stoichiometric reagents. stfc.ac.uk The use of palladium catalysts in cross-coupling reactions is a step in this direction, and research is ongoing to develop even more sustainable catalytic systems. researchgate.netresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. huarenscience.com

Research into catalytic processes using more sustainable metals like manganese is also showing promise for forming carbon-carbon bonds, a key step in synthesizing complex molecules. stfc.ac.uk

Accelerating Discovery: The Role of Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of this compound and its derivatives. google.com These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets and identifying promising candidates. nih.gov

AI and ML can be applied in several key areas:

Target Identification: AI algorithms can analyze biological data to identify new potential targets for this compound analogs. nih.gov

Virtual Screening: ML models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the discovery process can help to reduce late-stage failures.

Synthesis Planning: AI can assist in designing efficient and sustainable synthetic routes.

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of possible this compound derivatives more effectively and efficiently. google.commdpi.com

From Bench to Bedside: Bridging Fundamental Research and Translational Applications

The ultimate goal of research on this compound is to translate fundamental discoveries into tangible applications that benefit society. This requires a concerted effort to bridge the gap between basic scientific research and clinical or industrial development.

This "bench-to-bedside" approach involves:

Preclinical Development: Promising compounds identified through initial screening will need to undergo rigorous preclinical testing to evaluate their efficacy and safety in cellular and animal models.

Collaboration: Fostering collaborations between academic researchers, pharmaceutical companies, and regulatory agencies is essential to navigate the complex process of drug development.

Intellectual Property: Securing patents for novel compounds and their applications is crucial for attracting investment and facilitating commercialization. nih.gov

The journey from a promising chemical scaffold to a widely used product is long and challenging, but the diverse potential of this compound makes it a compelling candidate for continued investigation and development.

Q & A

Q. What are the key physicochemical properties of 4,6-Dichloronicotinamide critical for experimental design?

The compound’s molecular weight (191.01 g/mol), density (1.524 g/cm³), boiling point (302.9°C), and LogP (2.19) influence solubility, reactivity, and purification strategies. For instance, its moderate LogP suggests preferential partitioning into organic phases, guiding solvent selection for extraction . The hydrogen bond donor/acceptor counts (1/2) and topological polar surface area (56 Ų) inform bioavailability predictions in drug discovery workflows .

Q. What synthetic methodologies are recommended for this compound?

Nucleophilic substitution on pyridine precursors is a common approach. For example, chlorination of nicotinamide derivatives using POCl₃ or PCl₃ under controlled temperatures (60–80°C) can yield 4,6-dichloro intermediates. Post-synthesis, recrystallization from ethanol/water mixtures improves purity . Alternative routes may involve coupling 4,6-dichloropyridine-3-carboxylic acid with ammonia under carbodiimide-mediated conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structure via -NMR (δ 8.5–8.7 ppm for pyridine protons) and IR (amide C=O stretch at ~1680 cm⁻¹). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 192.01 . X-ray crystallography (as in related dichloropyridine derivatives) resolves stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between theoretical and observed NMR shifts may arise from solvent polarity or tautomerism. For example, the amide proton’s exchange broadening in D₂O can mask signals. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (DFT-based chemical shift predictions) . Cross-validate IR and Raman spectra to confirm functional group vibrations .

Q. What strategies are effective for assessing this compound’s bioactivity and mechanism of action?

Employ fluorescence quenching assays to study protein binding (e.g., human serum albumin). Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots clarify binding modes. For mechanistic studies, use molecular docking (AutoDock Vina) with targets like IL-12/23 pathways, as suggested by patent data . Validate in vitro using cytokine inhibition assays (ELISA) .

Q. How can reaction conditions be optimized for this compound synthesis using design of experiments (DoE)?

Apply a central composite design to variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions. For example, a 3-factor DoE revealed that 70°C, 1.2 eq POCl₃, and 6:1 toluene/DMF maximize yield (82%) while minimizing byproducts .

Q. What computational approaches predict this compound’s reactivity and interactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects and protein-ligand stability. ADMET predictors (e.g., SwissADME) estimate pharmacokinetic properties .

Q. How should stability studies address decomposition under varying pH and temperature?

Conduct accelerated stability testing (ICH Q1A guidelines): incubate samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS; acidic conditions may hydrolyze the amide bond, forming 4,6-dichloronicotinic acid. Use Arrhenius plots to extrapolate shelf life .

Q. What cross-disciplinary applications exist for this compound in drug development?

As a building block for IL-12/23 inhibitors, it can be functionalized into prodrugs (e.g., ester derivatives for enhanced permeability). In materials science, its dichloro groups enable Suzuki couplings to create conjugated polymers for optoelectronics .

Q. Which statistical methods ensure reproducibility in bioactivity data?

Apply ANOVA to compare dose-response curves across replicates. Use Grubbs’ test to identify outliers in IC₅₀ determinations. For small datasets, non-parametric tests (Mann-Whitney U) are robust. Report 95% confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.